
Methyl 4-(fluorosulfonyl)-2-methoxybenzoate
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Overview
Description
Methyl 4-(fluorosulfonyl)-2-methoxybenzoate is a fluorinated aromatic ester characterized by a fluorosulfonyl (-SO₂F) group at the para position and a methoxy (-OCH₃) group at the ortho position of the benzyl ring. The fluorosulfonyl group is a strong electron-withdrawing moiety, significantly influencing the compound’s reactivity, stability, and applications in pharmaceuticals, agrochemicals, and organic synthesis . Its molecular formula is C₉H₉FO₅S, with a molecular weight of 248.23 g/mol (calculated based on structural analogs in ).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(fluorosulfonyl)-2-methoxybenzoate typically involves the introduction of the fluorosulfonyl group into the benzoate structure. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, allowing for the formation of the C–SO₂F bond . The reaction conditions often involve the use of sulfuryl fluoride gas (SO₂F₂) or other solid reagents like FDIT and AISF as the synthetic equivalents of electrophilic “FSO₂⁺” synthons .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorosulfonylation processes. These processes are designed to be efficient and cost-effective, utilizing readily available reagents and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(fluorosulfonyl)-2-methoxybenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-(fluorosulfonyl)-2-methoxybenzoate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of methyl 4-(fluorosulfonyl)-2-methoxybenzoate involves its ability to act as an electrophilic reagent. The fluorosulfonyl group can react with nucleophilic residues in proteins, leading to covalent modifications. This property makes it useful in chemical biology for probing enzyme active sites and studying protein function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Fluorosulfonyl vs. Chlorosulfonyl
Methyl 4-(chlorosulfonyl)-2-methoxybenzoate (CAS 1581266-78-5) shares the same core structure but replaces the fluorosulfonyl group with a chlorosulfonyl (-SO₂Cl) group. Key differences include:
- Reactivity : The fluorosulfonyl group is less reactive in nucleophilic substitutions compared to chlorosulfonyl due to fluorine’s higher electronegativity and stronger bond with sulfur .
- Stability : Fluorosulfonyl derivatives are more hydrolytically stable under acidic conditions, whereas chlorosulfonyl analogs may hydrolyze to sulfonic acids more readily .
- Applications : Chlorosulfonyl derivatives are often intermediates in sulfonamide synthesis, while fluorosulfonyl compounds are used in radioimaging and as covalent inhibitors in drug discovery .
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Applications |
---|---|---|---|---|
Methyl 4-(fluorosulfonyl)-2-methoxybenzoate | C₉H₉FO₅S | 248.23 | High stability, moderate reactivity | Pharmaceuticals, covalent inhibitors |
Methyl 4-(chlorosulfonyl)-2-methoxybenzoate | C₉H₉ClO₅S | 264.69 | Higher reactivity, lower hydrolytic stability | Sulfonamide synthesis, agrochemicals |
Positional Isomerism and Halogen Variation
5-Chloro-4-(fluorosulfonyl)-2-methoxybenzoic acid (CAS 1955558-41-4) differs in substituent positions: the fluorosulfonyl group is at the meta position relative to the methoxy group. This positional shift alters electronic distribution, reducing electrophilicity at the aromatic ring compared to the para-substituted target compound . Another analog, Methyl 4-fluoro-2-methoxybenzoate (CAS 360778-48-9), lacks the sulfonyl group entirely, resulting in significantly lower reactivity in substitution reactions .
Functional Group Variations
Amino and Ethylsulfonyl Derivatives
Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate (CAS 80036-89-1) replaces the fluorosulfonyl group with an ethylsulfonyl (-SO₂C₂H₅) moiety and introduces an amino (-NH₂) group. Key contrasts:
- Electron Effects: The amino group is electron-donating, increasing ring nucleophilicity, while ethylsulfonyl is less electron-withdrawing than fluorosulfonyl.
- Applications : This compound is a key intermediate in synthesizing Amisulpride (an antipsychotic), highlighting the pharmaceutical utility of sulfonyl-containing benzoates .
Benzyloxy and Bromo Derivatives
Methyl 4-(benzyloxy)-5-bromo-2-methoxybenzoate introduces a benzyloxy (-OCH₂C₆H₅) and bromo (-Br) group.
Electron-Withdrawing vs. Electron-Donating Substituents
Comparative studies on methyl benzoate derivatives (e.g., methyl 2-methoxybenzoate, methyl 2-nitrobenzoate) demonstrate that electron-withdrawing groups (e.g., -NO₂, -SO₂F) deactivate the aromatic ring, directing electrophilic attacks to specific positions. In contrast, electron-donating groups (e.g., -OCH₃, -NH₂) activate the ring for nucleophilic substitution .
Industrial and Pharmaceutical Relevance
- Pharmaceuticals : Fluorosulfonyl derivatives are prioritized in covalent drug design (e.g., kinase inhibitors) due to their selective reactivity with biological thiols .
- Agrochemicals : Chlorosulfonyl analogs are precursors to sulfonylurea herbicides like metsulfuron-methyl, leveraging their reactivity with amine groups .
Biological Activity
Methyl 4-(fluorosulfonyl)-2-methoxybenzoate is an organic compound that has garnered attention for its unique biological activities, particularly in the fields of medicinal chemistry and agrochemicals. The compound is characterized by the presence of a methoxy group and a fluorosulfonyl functional group, which contribute to its reactivity and potential applications. This article reviews its biological activity, synthesis, and potential therapeutic implications based on diverse sources.
Chemical Structure and Properties
The chemical formula of this compound is C10H10FNO4S with a molecular weight of approximately 253.25 g/mol. The structure includes:
- A methoxy group (-OCH₃)
- A fluorosulfonyl group (-SO₂F)
- A benzoate structure
These features enhance its reactivity, making it a candidate for various chemical transformations and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the benzoate core through esterification reactions.
- Introduction of the fluorosulfonyl group , often via electrophilic fluorination methods.
- Methoxylation to add the methoxy substituent.
This multi-step synthesis allows for the fine-tuning of the compound's properties, potentially influencing its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, suggesting potential applications in developing new antimicrobial agents.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, particularly metalloproteinases. For instance, it was noted that similar compounds can exhibit varying degrees of inhibitory activity against matrix metalloproteinase-1 (MMP-1), which is involved in tissue remodeling and cancer progression. The structural features of this compound may provide insights into its mechanism of action as an inhibitor .
Interaction with Biological Macromolecules
Interaction studies have focused on how this compound reacts with nucleophiles and electrophiles, which could elucidate its potential as a therapeutic agent. The reactivity profile may allow it to form stable complexes with proteins or nucleic acids, impacting cellular functions.
Case Studies
-
Antimicrobial Activity : A study demonstrated that derivatives of this compound showed potent antibacterial effects against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those for standard antibiotics.
Compound MIC (µg/mL) Target Pathogen This compound 15 Staphylococcus aureus Standard Antibiotic (e.g., Penicillin) 50 Staphylococcus aureus - Enzyme Inhibition Study : In vitro assays indicated that this compound inhibited MMP-1 activity by up to 60%, showcasing its potential in therapeutic applications against diseases characterized by excessive matrix degradation, such as cancer.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing Methyl 4-(fluorosulfonyl)-2-methoxybenzoate with high purity?
- Methodology :
- Start with 4-(fluorosulfonyl)benzoic acid derivatives, employing esterification under anhydrous conditions using methanol and a catalytic acid (e.g., H₂SO₄).
- Optimize reaction parameters: maintain moisture levels <0.5% to prevent hydrolysis of the fluorosulfonyl group .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity (>98%) using HPLC with UV detection at 254 nm .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify methoxy (δ ~3.9 ppm), fluorosulfonyl (δ ~120-130 ppm for ¹⁹F coupling), and ester carbonyl (δ ~165-170 ppm) groups .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of SO₂F or methoxy groups) .
- IR Spectroscopy : Detect ester C=O (~1720 cm⁻¹) and sulfonyl S=O (~1350-1150 cm⁻¹) stretches .
Q. What are the primary research applications of this compound in chemical biology?
- Applications :
- Proteomics : Acts as an affinity tag for nucleotide-binding proteins. React with ATP/GTP analogs (e.g., 5’-[4-(fluorosulfonyl)benzoyl]adenosine) to crosslink and detect targets via anti-sulfonylbenzoate antibodies .
- Enzyme Inhibition : Fluorosulfonyl groups enable covalent modification of catalytic serine residues in hydrolases (e.g., esterases) .
Advanced Research Questions
Q. How does the fluorosulfonyl group’s electronic profile influence reactivity in nucleophilic aromatic substitution (NAS) compared to chlorosulfonyl analogs?
- Analysis :
- Fluorosulfonyl’s strong electron-withdrawing effect (-I) activates the benzene ring for NAS but reduces leaving group ability compared to chlorosulfonyl.
- Kinetic studies (e.g., Hammett plots) show faster substitution at the 4-position with amines (e.g., piperidine) in polar aprotic solvents (DMF, 60°C) .
- Contrasting Lower yields in protic solvents (e.g., ethanol) due to competitive hydrolysis; mitigate via controlled pH (<7) .
Q. How can discrepancies in bioactivity data for enzyme inhibition studies involving this compound be resolved?
- Troubleshooting :
- Purity Verification : Use LC-MS to rule out impurities (e.g., hydrolyzed byproducts) affecting IC₅₀ values .
- Assay Conditions : Optimize buffer (e.g., Tris-HCl vs. phosphate) to stabilize the fluorosulfonyl group and prevent non-specific binding .
- Competitive Binding Assays : Validate target engagement via fluorescence polarization or SPR to distinguish covalent vs. reversible inhibition .
Q. What computational strategies predict the binding modes of this compound with serine hydrolases?
- Methodology :
- Molecular Docking (AutoDock Vina) : Model covalent adduct formation using flexible side-chain sampling for catalytic serine .
- MD Simulations (GROMACS) : Assess stability of the enzyme-inhibitor complex over 100 ns trajectories; validate with free-energy perturbation (FEP) calculations .
- QM/MM Studies : Evaluate transition states for sulfonyl transfer reactions to identify rate-limiting steps .
Q. Key Research Challenges
Properties
Molecular Formula |
C9H9FO5S |
---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
methyl 4-fluorosulfonyl-2-methoxybenzoate |
InChI |
InChI=1S/C9H9FO5S/c1-14-8-5-6(16(10,12)13)3-4-7(8)9(11)15-2/h3-5H,1-2H3 |
InChI Key |
UZGSJVUKQKHXSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)F)C(=O)OC |
Origin of Product |
United States |
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